molecular formula C5H14N2 B172964 (1-Amino-2-methylpropan-2-yl)(methyl)amine CAS No. 116577-09-4

(1-Amino-2-methylpropan-2-yl)(methyl)amine

Cat. No. B172964
CAS RN: 116577-09-4
M. Wt: 102.18 g/mol
InChI Key: UWYSRQHOWXXYMN-UHFFFAOYSA-N
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Description

“(1-Amino-2-methylpropan-2-yl)(methyl)amine” is a chemical compound with the CAS Number: 116577-09-4 . It has a molecular weight of 102.18 . It is a liquid at room temperature .


Physical And Chemical Properties Analysis

“(1-Amino-2-methylpropan-2-yl)(methyl)amine” is a liquid at room temperature . It has a molecular weight of 102.18 .

Safety and Hazards

“(1-Amino-2-methylpropan-2-yl)(methyl)amine” is associated with several hazard statements including H226, H314, and H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Mechanism of Action

Target of Action

(1-Amino-2-methylpropan-2-yl)(methyl)amine, also known as 2-Amino-2-methyl-1-propanol or AMP , is an organic compound that is classified as an alkanolamine It is known to interact with various biochemical processes due to its amine and alcohol functional groups .

Mode of Action

It is known to act as a useful buffer and a precursor to numerous other organic compounds . It can react with acyl chlorides to form oxazolines . Via sulfation of the alcohol, AMP is also a precursor to 2,2-dimethylaziridine .

Biochemical Pathways

AMP is involved in several biochemical pathways due to its role as a precursor to other compounds. For instance, it is used in the synthesis of oxazolines , which are heterocyclic compounds involved in various biological processes. It is also a precursor to 2,2-dimethylaziridine , another heterocyclic compound with potential biological activity.

Pharmacokinetics

It is known that amp is miscible in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of AMP would depend on its specific interactions with various enzymes and transporters in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of AMP. For instance, the presence of other reactants (such as acyl chlorides) can influence its ability to form other compounds like oxazolines . Additionally, factors such as pH and temperature could potentially affect the stability and reactivity of AMP.

properties

IUPAC Name

2-N,2-dimethylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(2,4-6)7-3/h7H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYSRQHOWXXYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Amino-2-methylpropan-2-yl)(methyl)amine

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